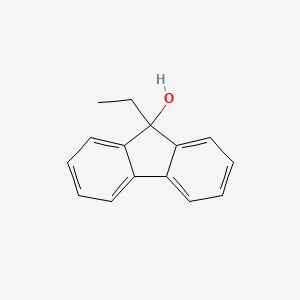
Isoxazole, 5-(4-fluorophenyl)-3-methyl-
Übersicht
Beschreibung
Isoxazole, 5-(4-fluorophenyl)-3-methyl- is a heterocyclic compound that features a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a fluorophenyl group at the 5-position and a methyl group at the 3-position makes this compound particularly interesting for various applications in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(4-fluorophenyl)-3-methyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzaldehyde with hydroxylamine to form an oxime, which is then subjected to cyclization under acidic conditions to yield the isoxazole ring . Another approach involves the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Isoxazole, 5-(4-fluorophenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles like amines and alcohols are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Isoxazole, 5-(4-fluorophenyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Isoxazole, 5-(4-fluorophenyl)-3-methyl- involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed antimicrobial and anticancer effects. The compound’s ability to intercalate with DNA and disrupt cellular processes is a key aspect of its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: The parent compound without the fluorophenyl and methyl groups.
5-Phenylisoxazole: Lacks the fluorine atom but has a phenyl group at the 5-position.
3-Methylisoxazole: Similar structure but without the fluorophenyl group.
Uniqueness
Isoxazole, 5-(4-fluorophenyl)-3-methyl- is unique due to the presence of both the fluorophenyl and methyl groups, which confer specific electronic and steric properties. These modifications enhance its reactivity and biological activity compared to other isoxazole derivatives .
Eigenschaften
CAS-Nummer |
70862-53-2 |
|---|---|
Molekularformel |
C10H8FNO |
Molekulargewicht |
177.17 g/mol |
IUPAC-Name |
5-(4-fluorophenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H8FNO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |
InChI-Schlüssel |
ZIFWYFRYVMYQIW-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)F |
Kanonische SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B3056290.png)












